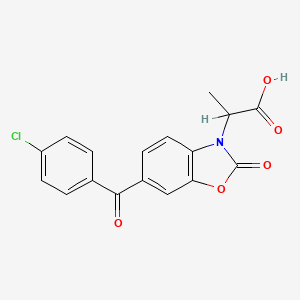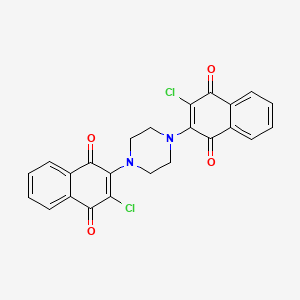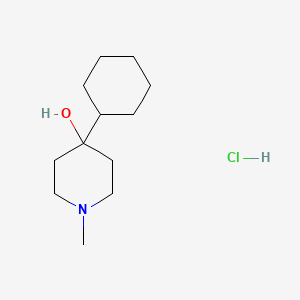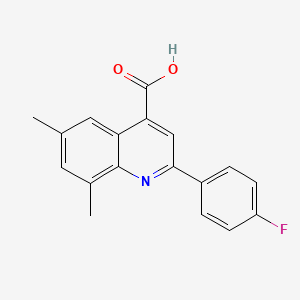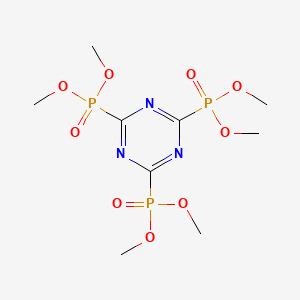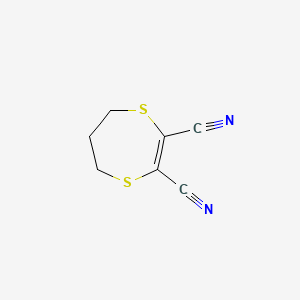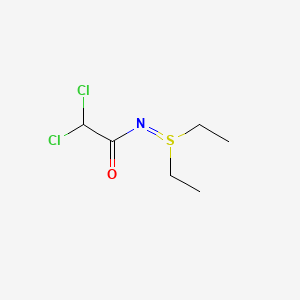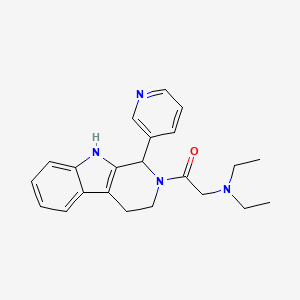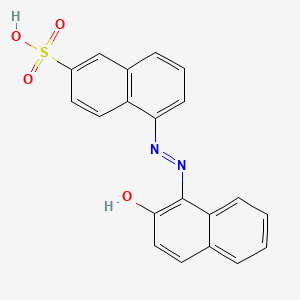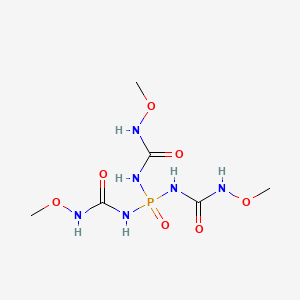
1-Bis(methoxycarbamoylamino)phosphoryl-3-methoxy-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of NSC 112133 involves the synthesis of a cationic, lipophilic dye that can selectively enter mitochondria. The synthetic route typically includes the reaction of specific precursors under controlled conditions to achieve the desired fluorescent properties. Industrial production methods focus on optimizing yield and purity, often involving large-scale synthesis and purification processes .
Analyse Chemischer Reaktionen
NSC 112133 undergoes various chemical reactions, including:
Oxidation and Reduction: The dye can reversibly change its color from green to orange as membrane potentials increase, indicating its involvement in redox reactions.
Substitution Reactions: The dye can participate in substitution reactions where one atom or group is replaced by another, often facilitated by specific reagents and conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically fluorescent compounds with altered emission properties .
Wissenschaftliche Forschungsanwendungen
NSC 112133 has a wide range of scientific research applications:
Chemistry: Used in fluorescence microscopy and flow cytometry to study mitochondrial function and membrane potential changes.
Biology: Helps in understanding cellular processes such as apoptosis and necrosis by monitoring mitochondrial health.
Medicine: Employed in drug screening and toxicity studies to evaluate the effects of various compounds on mitochondrial function.
Industry: Utilized in the development of diagnostic assays and high-throughput screening methods .
Wirkmechanismus
NSC 112133 exerts its effects by selectively entering mitochondria and changing its color based on the membrane potential. This property is due to the reversible formation of JC-10 aggregates upon membrane polarization, which causes shifts in emitted light from green to orange. The molecular targets involved include mitochondrial membrane proteins and the pathways related to mitochondrial health and apoptosis .
Vergleich Mit ähnlichen Verbindungen
NSC 112133 is often compared with JC-1, another mitochondrial membrane potential dye. While both dyes serve similar purposes, NSC 112133 offers better water solubility and higher signal intensity, making it more suitable for certain applications. Other similar compounds include:
JC-1: A widely used dye but with poorer water solubility.
Rhodamine 123: Another mitochondrial dye with different spectral properties.
Tetramethylrhodamine methyl ester (TMRM): Used for similar applications but with different emission characteristics .
NSC 112133 stands out due to its enhanced solubility and signal intensity, making it a preferred choice for many researchers.
Eigenschaften
CAS-Nummer |
14795-56-3 |
|---|---|
Molekularformel |
C6H15N6O7P |
Molekulargewicht |
314.19 g/mol |
IUPAC-Name |
1-bis(methoxycarbamoylamino)phosphoryl-3-methoxyurea |
InChI |
InChI=1S/C6H15N6O7P/c1-17-7-4(13)10-20(16,11-5(14)8-18-2)12-6(15)9-19-3/h1-3H3,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI-Schlüssel |
XGOYRZLYOCNTIV-UHFFFAOYSA-N |
Kanonische SMILES |
CONC(=O)NP(=O)(NC(=O)NOC)NC(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


